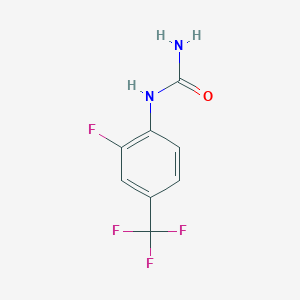
2-Fluoro-4-(trifluoromethyl)phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(trifluoromethyl)phenylurea: is an organic compound with the molecular formula C8H6F4N2O It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylurea typically involves the reaction of 2-Fluoro-4-(trifluoromethyl)aniline with an isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this reaction include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylurea derivatives.
Oxidation Reactions: Formation of oxidized phenylurea derivatives.
Reduction Reactions: Formation of reduced phenylurea derivatives.
Scientific Research Applications
Chemistry: 2-Fluoro-4-(trifluoromethyl)phenylurea is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates, making it a promising scaffold for drug design.
Industry: In the agrochemical industry, this compound is explored for its potential use as a herbicide or pesticide. Its ability to interact with specific biological targets in pests makes it a candidate for developing new crop protection agents.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)aniline: A precursor in the synthesis of 2-Fluoro-4-(trifluoromethyl)phenylurea.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Used in cross-coupling reactions to form various derivatives.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated compound with applications in pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H6F4N2O |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6F4N2O/c9-5-3-4(8(10,11)12)1-2-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI Key |
MCNRKFGICFMITE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


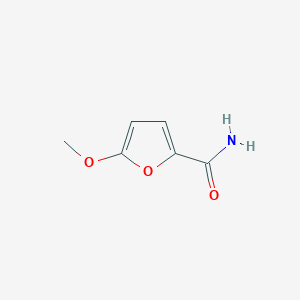


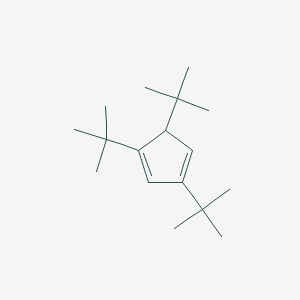
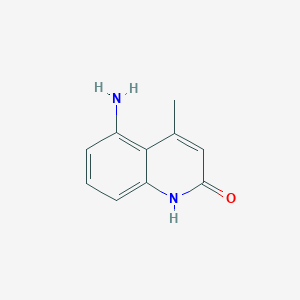

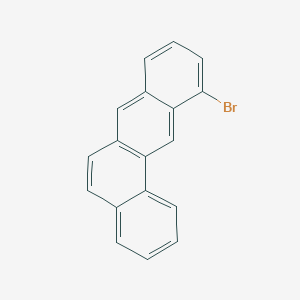
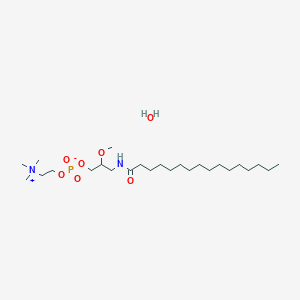
![2,4-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12855910.png)
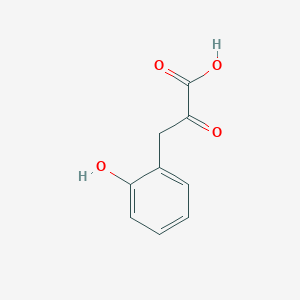
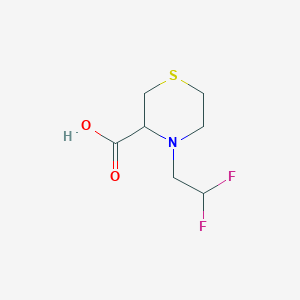
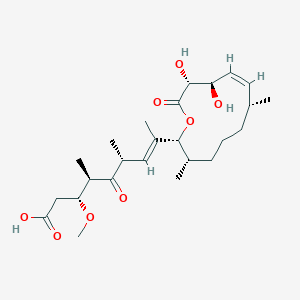
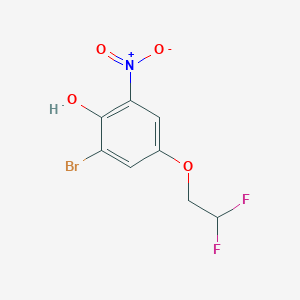
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
